Cas no 509-24-0 (Songorine)

Songorine structure
Nom du produit:Songorine
Songorine Propriétés chimiques et physiques
Nom et identifiant
-
- (20R)-21-Ethyl-1α,15β-dihydroxy-4-methyl-16-methylene-7α,20-cycloveatchan-12-one
- Napellonine
- Zongorine
- (3R,6S,6aR,6bR,9R,11R,11aR,12R,12aR,14R)-1-Ethyldodecahydro-6,11-dihydroxy-3-methyl-10-methylene-12,3,6a-ethanylylidene-9,11a-methanoazuleno[2,1-b]azocin-8(9H)-one
- Napellonin
- Xuan-Wu 2
- Bullatine G
- Songorin
- Songorine
- [ "" ]
- Bullatine
- Oprea1_838993
- STL372872
- BBL034030
- 509-24-0
- FT-0775697
- A871408
- Napellonine;Bullatine G
- (20R)-21-Ethyl-1alpha,15beta-dihydroxy-4-methyl-16-methylene-7alpha,20-cycloveatchan-12-one;Napellonine;Zongorine;(3R,6S,6aR,6bR,9R,11R,11aR,12R,12aR,14R)-1-Ethyldodecahydro-6,11-dihydroxy-3-methyl-10-methylene-12,3,6a-ethanylylidene-9,11a-methanoazuleno[2,1-b]azocin-8(9H)-one;Napellonin;Xuan-Wu 2
- BCP25312
- 11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
- AKOS025247984
- 4-21-00-06538 (Beilstein Handbook Reference)
- Shimoburo base
- 7,20-Cycloveatchan-12-one, 21-ethyl-1,15-dihydroxy-4-methyl-16-methylene, (1alpha,15beta)-
- 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE, 1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-, (3R-(3.ALPHA.,6.BETA.,6A.ALPHA.,6B.ALPHA.,9.BETA.,11.ALPHA.,11A.BETA.,12.ALPHA.,12A.BETA.,14R*))-
- 1ST15197
- SONGORINE [MI]
- (3R,6S,6AR,6BR,9R,11R,11AR,12R,12AR,14R)-1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE
- NS00094341
- CHEMBL2165580
- (1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
- Songorine (Napellonine)
- BRN 0045107
- (1.ALPHA.,15.BETA.)-21-ETHYL-1,15-DIHYDROXY-4-METHYL-16-METHYLENE-7,20-CYCLOVEATCHAN-12-ONE
- 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE, 1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-, (3R,6S,6AR,6BR,9R,11R,11AR,12R,12AR,14R)-
- HMS3886P14
- s9065
- 64E5D8C741
- CCG-268125
- UNII-64E5D8C741
- 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCIN-8(9H)-ONE, 1-ETHYLDODECAHYDRO-6,11-DIHYDROXY-3-METHYL-10-METHYLENE-, (3R-(3ALPHA,6BETA,6AALPHA,6BALPHA,9BETA,11ALPHA,11ABETA,12ALPHA,12ABETA,14R*))-
- CHEBI:228854
- (1ALPHA,15BETA)-21-ETHYL-1,15-DIHYDROXY-4-METHYL-16-METHYLENE-7,20-CYCLOVEATCHAN-12-ONE
- (E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitro-2-furyl)methanimine
- (1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo(7.7.2.15,8.01,10.02,8.013,17)nonadecan-4-one
-
- MDL: MFCD04037233
- Piscine à noyau: 1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3
- La clé Inchi: CBOSLVQFGANWTL-UHFFFAOYSA-N
- Sourire: O([H])C1([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C([H])([H])N(C([H])([H])C([H])([H])[H])C3([H])C4([H])C([H])([H])C2([H])C31C1([H])C([H])([H])C(C2([H])C(=C([H])[H])C([H])(C41C2([H])[H])O[H])=O
- BRN: 0045107
Propriétés calculées
- Qualité précise: 357.230394g/mol
- Charge de surface: 0
- XLogP3: 1.1
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Nombre de liaisons rotatives: 1
- Masse isotopique unique: 357.230394g/mol
- Masse isotopique unique: 357.230394g/mol
- Surface topologique des pôles: 60.8Ų
- Comptage des atomes lourds: 26
- Complexité: 735
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Poids moléculaire: 357.5
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.29
- Point de fusion: 201-203 ºC
- Le PSA: 60.77000
- Le LogP: 1.93790
- Rotation spécifique: D20 -135.4°
Songorine Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
- Toxicité:LD50 in mice (mg/kg): 1575 orally, 630 s.c., 485 i.p., 142.5 i.v.; in rats (mg/kg): 407.5 i.p. (Bisset)
Songorine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0018585-10mg |
Songorine |
509-24-0 | 98.48% | 10mg |
$140.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1237396-5mg |
songorine |
509-24-0 | 98% | 5mg |
$185 | 2024-06-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1882-25 mg |
Napellonine |
509-24-0 | 98.00% | 25mg |
¥2280.00 | 2022-04-26 | |
ChemScence | CS-0018585-5mg |
Songorine |
509-24-0 | 98.48% | 5mg |
$80.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1237396-20mg |
songorine |
509-24-0 | 98% | 20mg |
$490 | 2023-09-04 | |
TargetMol Chemicals | T5S1882-5 mg |
Songorine |
509-24-0 | 98% | 5mg |
¥ 687 | 2023-07-10 | |
TargetMol Chemicals | T5S1882-25 mg |
Songorine |
509-24-0 | 98% | 25mg |
¥ 1,996 | 2023-07-10 | |
TargetMol Chemicals | T5S1882-1mg |
Songorine |
509-24-0 | 98% | 1mg |
¥ 283 | 2024-07-19 | |
DC Chemicals | DCZ-289-20mg |
songorine |
509-24-0 | >98% | 20mg |
$380.0 | 2023-09-15 | |
TargetMol Chemicals | T5S1882-10mg |
Songorine |
509-24-0 | 98% | 10mg |
¥ 1160 | 2024-07-19 |
Songorine Littérature connexe
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
509-24-0 (Songorine) Produits connexes
- 159325-45-8((2a,3a,5a,16b)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-one)
- 98243-57-3(Hupehenine)
- 115956-07-5((2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one)
- 13522-14-0(3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one)
- 4449-51-8(Cyclopamine)
- 143343-85-5(2,6-Methano-2H-quinolizin-3(4H)-one,hexahydro-8-hydroxy-)
- 194935-38-1(Prostaglandin E2 Ethanolamide-d4)
- 61825-98-7(Sipeimine)
- 18059-10-4(Peiminine)
- 19773-24-1(Peimisine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:509-24-0)Songorine

Pureté:99%/99%/99%/99%
Quantité:100mg/50mg/25mg/10mg
Prix ($):550.0/375.0/249.0/226.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:509-24-0)Songorine

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête